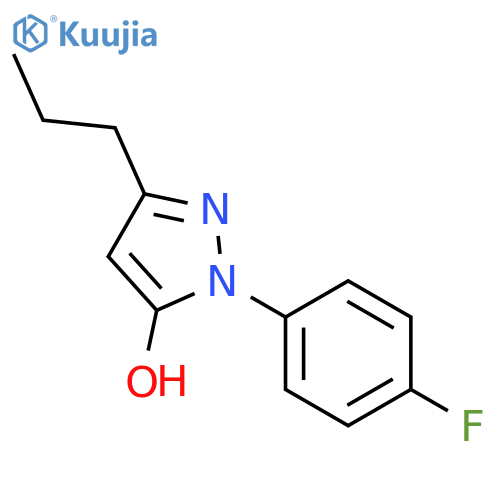Cas no 400065-46-5 (1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol)

400065-46-5 structure
商品名:1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol
CAS番号:400065-46-5
MF:C12H13FN2O
メガワット:220.242826223373
MDL:MFCD02934246
CID:3112138
PubChem ID:748095
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- STK149773
- 2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one
- 400065-46-5
- AKOS001698380
- SR-01000112761
- LS-09334
- SCHEMBL5975722
- ALBB-027237
- STK853024
- CCG-275333
- SR-01000112761-1
- AKOS005630246
- 2-(4-fluorophenyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one
- 1H-pyrazol-5-ol, 1-(4-fluorophenyl)-3-propyl-
- MFCD02934246
-
- MDL: MFCD02934246
- インチ: InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3
- InChIKey: NKXPCFSFMKVOFA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 220.10119120Da
- どういたいしつりょう: 220.10119120Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 32.3Ų
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB416335-500 mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB416335-1 g |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 1g |
€239.00 | 2023-04-24 | ||
| Chemenu | CM519588-1g |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 97% | 1g |
$176 | 2022-06-11 | |
| TRC | F134275-250mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | F134275-1000mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 1g |
$ 480.00 | 2022-06-05 | ||
| abcr | AB416335-500mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol; . |
400065-46-5 | 500mg |
€205.00 | 2025-03-19 | ||
| TRC | F134275-500mg |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
400065-46-5 | 500mg |
$ 300.00 | 2022-06-05 | ||
| A2B Chem LLC | AI96831-1g |
1-(4-Fluorophenyl)-3-propyl-1h-pyrazol-5-ol |
400065-46-5 | >95% | 1g |
$439.00 | 2024-04-20 | |
| abcr | AB416335-1g |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol; . |
400065-46-5 | 1g |
€237.00 | 2025-03-19 | ||
| A2B Chem LLC | AI96831-500mg |
1-(4-Fluorophenyl)-3-propyl-1h-pyrazol-5-ol |
400065-46-5 | >95% | 500mg |
$412.00 | 2024-04-20 |
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
3. Water
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
400065-46-5 (1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:400065-46-5)1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol

清らかである:99%
はかる:1g
価格 ($):160.0